



Application Notes and Protocols for N-Xantphos in Organic Synthesis

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Compound of Interest					
Compound Name:	N-Xantphos				
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Application Notes

N-Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethyl-9H-xanthen-2-amine) and its derivatives have emerged as highly effective ligands in palladium-catalyzed cross-coupling reactions. Their utility is particularly pronounced in transformations that are challenging for other ligand systems, such as the coupling of unactivated aryl chlorides. The unique structural features of the xanthene backbone, combined with the electronic properties of the diphenylphosphino groups and the amino functionality, contribute to the high catalytic activity and broad substrate scope observed with **N-Xantphos**-based catalysts.

One of the primary applications of **N-Xantphos** is in the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of C-N bonds. **N-Xantphos**, particularly its N-substituted or deprotonated forms (often referred to as NiXantphos under basic conditions), has demonstrated superior performance over the parent Xantphos ligand in the amination of unactivated aryl chlorides, affording excellent yields with low catalyst loadings. [1][2][3] This makes **N-Xantphos** a ligand of choice for the synthesis of complex aryl amines, which are prevalent in pharmaceuticals and functional materials.

Beyond amination, **N-Xantphos** is also a competent ligand for palladium-catalyzed amidation of aryl halides, enabling the coupling of a variety of amides, carbamates, and sulfonamides.[4] The robust nature of the **N-Xantphos** ligand allows for good functional group tolerance, a critical feature in the synthesis of complex molecules.



A notable feature of **N-Xantphos** is its ability to be deprotonated under basic conditions, forming an anionic ligand that can significantly enhance the reactivity of the palladium catalyst. This deprotonated form is particularly effective in promoting the oxidative addition of challenging substrates like aryl chlorides, even at room temperature. This has been successfully exploited in deprotonative cross-coupling processes (DCCP) for the formation of C-C bonds.[5][6][7]

In summary, **N-Xantphos** is a versatile and powerful ligand for a range of palladium-catalyzed cross-coupling reactions. Its key advantages include:

- High activity for the coupling of challenging substrates, especially unactivated aryl chlorides.
- Broad substrate scope, including a variety of amines, amides, and aryl/heteroaryl halides.
- · Good functional group tolerance.
- Effectiveness at low catalyst loadings.
- Ability to promote reactions at room temperature under certain conditions.

Data Presentation

Table 1: Substrate Scope for the Buchwald-Hartwig Amination of Unactivated Aryl Chlorides with NIXANTPHOS



Entry	Aryl Chloride	Amine	Product	Yield (%)
1	Chlorobenzene	Morpholine	4- Phenylmorpholin e	95
2	4-Chlorotoluene	Aniline	4-Methyl-N- phenylaniline	92
3	2-Chloropyridine	n-Hexylamine	N-(n- Hexyl)pyridin-2- amine	88
4	4-Chloroanisole	Di-n-butylamine	4-Methoxy-N,N- di-n-butylaniline	96
5	1-Chloro-4- (trifluoromethyl)b enzene	Piperidine	1-(4- (Trifluoromethyl) phenyl)piperidine	90
6	3- Chlorobenzonitril e	Benzylamine	N-Benzyl-3- aminobenzonitril e	85

Data are representative and compiled from literature reports demonstrating the general scope. [1][2][3]

Table 2: Substrate Scope for the Palladium-Catalyzed Amidation of Aryl Halides with Xantphos-type Ligands



Entry	Aryl Halide	Amide	Product	Yield (%)
1	4-Bromotoluene	Benzamide	N-(p- Tolyl)benzamide	91
2	3-lodoanisole	Acetamide	N-(3- Methoxyphenyl)a cetamide	87
3	4- Chlorobenzonitril e	2-Pyrrolidinone	1-(4- Cyanophenyl)pyr rolidin-2-one	82
4	Phenyl triflate	Methanesulfona mide	N- Phenylmethanes ulfonamide	89
5	2-Bromopyridine	N- Methylformamide	N-Methyl-N- (pyridin-2- yl)formamide	78

Data are representative and compiled from literature reports demonstrating the general scope. [4][8]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Unactivated Aryl Chlorides using a Pd/NIXANTPHOS Catalyst

This protocol is a representative procedure for the coupling of an aryl chloride with a secondary amine.

Materials:

- Palladium(II) acetate (Pd(OAc)2)
- NIXANTPHOS ligand



- · Aryl chloride
- Amine
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and NIXANTPHOS (0.012 mmol, 1.2 mol%).
- The tube is evacuated and backfilled with argon three times.
- Add anhydrous toluene (2 mL) via syringe.
- The mixture is stirred at room temperature for 10 minutes to allow for pre-catalyst formation.
- Add the aryl chloride (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the Schlenk tube under a positive pressure of argon.
- The Schlenk tube is sealed and the reaction mixture is heated to 100 °C in an oil bath with vigorous stirring.
- The progress of the reaction is monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (10 mL).
- The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl amine.



Protocol 2: General Procedure for the Room-Temperature Deprotonative Cross-Coupling (DCCP) of Aryl Chlorides with Diphenylmethane using a Pd/NiXantphos Catalyst

This protocol is a representative procedure for the C-C bond formation at room temperature.

Materials:

- Palladium(II) acetate (Pd(OAc)₂)
- **N-Xantphos** (NiXantphos)
- · Aryl chloride
- Diphenylmethane
- Potassium bis(trimethylsilyl)amide (KHMDS)
- Anhydrous tetrahydrofuran (THF)

Procedure:

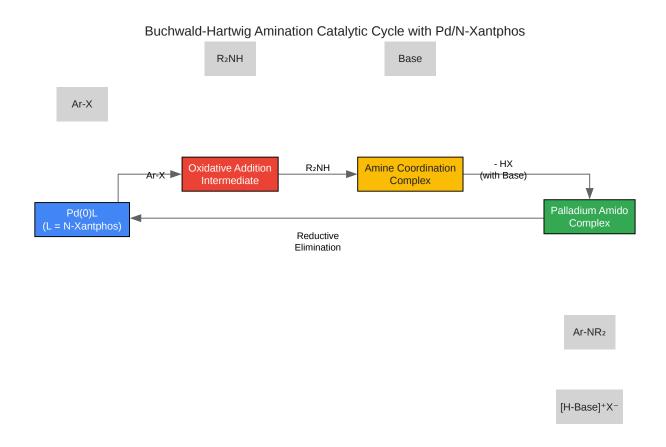
- In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.005 mmol, 5 mol%) and **N-Xantphos** (0.01 mmol, 10 mol%) to an oven-dried vial equipped with a magnetic stir bar.
- Add anhydrous THF (1 mL).
- In a separate vial, add diphenylmethane (0.1 mmol, 1.0 equiv.) and KHMDS (0.3 mmol, 3.0 equiv.).
- Add the solution of diphenylmethane and KHMDS to the catalyst mixture.
- Finally, add the aryl chloride (0.2 mmol, 2.0 equiv.) to the reaction vial.
- The vial is sealed and the reaction mixture is stirred at room temperature (24 °C).



- The reaction is monitored by HPLC or GC-MS.
- Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired triarylmethane product.[5][6]

Visualizations





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Caption: Catalytic cycle for the Buchwald-Hartwig amination using a Pd/**N-Xantphos** catalyst.

Caption: A generalized workflow for performing a Pd/**N-Xantphos** catalyzed cross-coupling reaction.

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